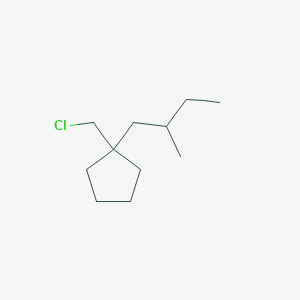

1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane

Description

1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane (CAS: 1489915-03-8) is a halogenated cycloalkane with the molecular formula C₁₀H₁₉Cl and a molecular weight of 174.71 g/mol . It features a cyclopentane ring substituted with a chloromethyl group and a branched 2-methylbutyl chain at the same carbon atom. This structural complexity confers unique physicochemical properties, such as increased polarity compared to non-halogenated analogs, making it valuable in organic synthesis and materials science .

Properties

Molecular Formula |

C11H21Cl |

|---|---|

Molecular Weight |

188.74 g/mol |

IUPAC Name |

1-(chloromethyl)-1-(2-methylbutyl)cyclopentane |

InChI |

InChI=1S/C11H21Cl/c1-3-10(2)8-11(9-12)6-4-5-7-11/h10H,3-9H2,1-2H3 |

InChI Key |

NOLKXWKOZBOOQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC1(CCCC1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentane, which is then subjected to a series of reactions to introduce the chloromethyl and 2-methylbutyl groups.

Alkylation: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the chloromethylated cyclopentane with 2-methylbutyl chloride in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane can undergo various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products

Substitution: Products include alcohols, amines, and thiols.

Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

Reduction: Products include hydrocarbons and other reduced derivatives.

Scientific Research Applications

1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic substitution, while the 2-methylbutyl group provides steric hindrance and influences the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Derivatives with Alkyl and Halogen Substituents

1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane

- Molecular Formula : C₁₀H₁₉Cl (same as the target compound).

- Key Difference : The 2-methylpropyl substituent (isobutyl group) instead of 2-methylbutyl.

- Impact : Reduced branching in the alkyl chain may lower hydrophobicity and boiling point compared to the 2-methylbutyl analog. This compound (CAS: 1478185-95-3) is discontinued, limiting direct experimental comparisons .

1-Chloro-1-methylcyclopentane

- Molecular Formula : C₆H₁₁Cl.

- Molecular Weight : 118.60 g/mol.

- Key Difference : Simpler structure with only one methyl and one chlorine substituent.

- Physical Properties : Pale yellow liquid with lower density (exact value unspecified) compared to the target compound due to smaller molecular size .

1-(2-Methylbutyl)cyclopentane

Cyclobutane Analogs

1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane

- Molecular Formula : C₁₀H₁₉Cl (same as the target compound).

- Key Difference : Cyclobutane ring instead of cyclopentane.

- Impact : Increased ring strain in cyclobutane enhances reactivity in ring-opening reactions. The smaller ring size may also reduce thermal stability compared to the cyclopentane analog .

Aromatic and Functionalized Derivatives

1-(2-Chloro-4-fluorophenyl)cyclopentanemethanamine Hydrochloride

- Molecular Formula : C₁₂H₁₄Cl₂FN (aromatic substituent).

- Key Difference : Presence of a fluorophenyl group and amine functionality.

- Impact : The aromatic ring introduces π-π interactions, and the amine group enables participation in acid-base reactions, making this compound suitable for pharmaceutical applications (e.g., antibody-drug conjugates) .

1-(Chloromethyl)-3,5-dimethylbenzene

Hydrocarbon Analogs

Ethylcyclopentane and Isobutylcyclopentane

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 1-(Chloromethyl)-1-(2-methylbutyl)cyclopentane | C₁₀H₁₉Cl | 174.71 | Chloromethyl, 2-methylbutyl | High polarity, synthetic intermediate |

| 1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane | C₁₀H₁₉Cl | 174.71 | Chloromethyl, 2-methylpropyl | Discontinued, similar reactivity |

| 1-Chloro-1-methylcyclopentane | C₆H₁₁Cl | 118.60 | Chlorine, methyl | Pale yellow liquid, low density |

| 1-(2-Methylbutyl)cyclopentane | C₁₀H₂₀ | 140.27 | 2-methylbutyl | Non-polar, used in hydrocarbon studies |

| 1-(Chloromethyl)-1-(2-methylbutyl)cyclobutane | C₁₀H₁₉Cl | 174.71 | Cyclobutane core | Higher ring strain, reactive |

Research Findings and Implications

- Reactivity Trends : Cyclobutane analogs exhibit higher reactivity due to ring strain, while aromatic derivatives (e.g., fluorophenyl-containing compounds) show specialized applications in drug design .

- Physical Properties : Chlorinated cyclopentanes have higher boiling points and densities than their hydrocarbon analogs, aligning with trends in halogenated compounds .

- Structural Characterization : NMR data (e.g., chloromethyl group at ~4.15 ppm in aromatic derivatives) provide benchmarks for identifying substituents in complex cycloalkanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.